2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a central triazole ring substituted with an ethyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl bridge connecting to an acetamide moiety. The acetamide is further functionalized with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c1-2-26-16(12-6-8-22-9-7-12)24-25-17(26)28-11-15(27)23-14-5-3-4-13(10-14)18(19,20)21/h3-10H,2,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSAREBNDWWCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482639-74-7 | |
| Record name | 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the nucleophilic addition of a suitable precursor to form the triazole ring, followed by nucleophilic substitution to introduce the pyridine and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound’s molecular formula is C18H16F3N5OS , featuring:
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Triazole ring : A five-membered heterocyclic ring with three nitrogen atoms, known for reactivity in cycloaddition and substitution reactions.
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Sulfanyl group (–S–) : Capable of undergoing oxidation or acting as a nucleophile in substitution reactions.
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Acetamide group : Susceptible to hydrolysis under acidic or basic conditions to form carboxylic acid or amine derivatives.
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Pyridin-4-yl and trifluoromethyl substituents : Confer lipophilicity and steric effects, influencing reaction selectivity .
Potential Reaction Pathways
Based on analogous triazole derivatives and functional group chemistry, the following reactions are plausible:
2.1 Nucleophilic Substitution
The sulfanyl group may act as a nucleophile, displacing leaving groups (e.g., halides) in substitution reactions. For example, similar triazole-sulfanyl compounds undergo substitution with amines or alcohols under catalytic conditions.
2.2 Oxidation
The sulfanyl group can be oxidized to sulfinyl (–SO–) or sulfonyl (–SO₂–) derivatives using oxidizing agents like hydrogen peroxide. This transformation alters the compound’s electronic properties and reactivity.
2.3 Hydrolysis
The acetamide group may hydrolyze to form a carboxylic acid or amine under acidic/basic conditions. This reaction pathway is critical for modifying the compound’s solubility and biological activity.
2.4 Triazole Ring Reactivity
The triazole ring may participate in cycloaddition reactions (e.g., Huisgen cycloaddition) or undergo electrophilic substitution at nitrogen atoms, depending on reaction conditions.
Nucleophilic Substitution
The sulfanyl group’s lone pairs on sulfur enable attack on electrophilic centers (e.g., alkyl halides). This reaction is typically facilitated by polar aprotic solvents and may involve transition metal catalysts.
3.2 Oxidation
Oxidation of –S– to –SO₂– occurs via a two-step process: initial formation of a sulfinyl intermediate (–SO–), followed by further oxidation to a sulfonamide. This reaction enhances the compound’s stability and polarity.
3.3 Hydrolysis
Acetamide hydrolysis proceeds via nucleophilic acyl substitution. Under acidic conditions, the amide converts to a carboxylic acid; under basic conditions, it forms an amine. This reaction is reversible and influenced by pH and temperature.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Key Reactions | Biological Activity |
|---|---|---|---|
| Exact compound | Triazole (pyridin-4-yl), sulfanyl, acetamide | Substitution, oxidation, hydrolysis | Potential antifungal (inferred) |
| 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide | Triazole (pyridin-2-yl), sulfanyl, acetamide | Substitution, coupling | Antimicrobial |
| 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide | Triazole (pyridin-3-yl), sulfanyl, acetamide | Hydrolysis, substitution | Antifungal |
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compound A has shown efficacy against various bacterial strains and fungi. The presence of the pyridine and triazole rings enhances its interaction with microbial enzymes, leading to inhibition of growth.
Anticancer Potential
Triazole compounds have been investigated for their anticancer properties. Compound A's ability to inhibit specific cancer cell lines suggests potential as a chemotherapeutic agent. Studies have demonstrated that it may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Antiviral Properties
The structural characteristics of compound A may allow it to inhibit viral replication. Preliminary studies have indicated that it can affect the lifecycle of certain viruses by targeting viral enzymes or host cell receptors.
Fungicides
Due to its antifungal properties, compound A can be explored as a potential fungicide in agricultural practices. It can be effective against plant pathogens, thereby improving crop yield and quality.
Plant Growth Regulators
Research is ongoing into the use of triazole compounds as growth regulators in plants. Compound A may enhance growth parameters under stress conditions by modulating hormonal pathways.
Polymer Chemistry
Compound A can serve as a building block in polymer synthesis due to its functional groups. Its incorporation into polymer matrices could impart unique properties such as increased thermal stability and enhanced mechanical strength.
Nanotechnology
The compound's unique structure allows for potential applications in nanotechnology, particularly in the development of nanoscale devices or drug delivery systems where targeted release is crucial.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of various triazole derivatives, including compound A, demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for traditional antibiotics, suggesting a new avenue for treatment options in infectious diseases .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that compound A significantly reduced cell viability at concentrations of 10 µM and above. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway .
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
Key structural differences among analogs lie in the triazole substituents and the aryl/heteroaryl groups on the acetamide. These variations influence physicochemical properties and biological activity:
Key Observations:
- Pyridine Positional Isomerism : Pyridin-4-yl (target) vs. pyridin-2-yl or -3-yl (others) alters electronic distribution and binding interactions. Pyridin-4-yl may enhance solubility due to its linear geometry compared to ortho/meta isomers .
- Aryl Group Effects : The 3-(trifluoromethyl)phenyl group in the target compound likely improves membrane permeability and target affinity compared to chlorophenyl or sulfamoylphenyl groups .
- Anti-Exudative vs. Antiproliferative : Furan-containing analogs (e.g., ) exhibit anti-exudative activity, while hydroxyacetamide derivatives () show antiproliferative effects, suggesting substituent-dependent therapeutic niches.
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide represents a novel derivative within the 1,2,4-triazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The focus of this article is to elucidate the biological activity of this specific compound through various studies and findings.
Structural Overview
The molecular formula of the compound is , and it features a complex structure that includes a triazole ring and a trifluoromethyl group. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
- Mechanism of Action : Compounds containing the triazole moiety have been shown to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death .
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Case Studies :
- In vitro studies indicated that similar triazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds in this class have demonstrated MIC values ranging from to against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
- Cell Viability Assays : Research conducted on related triazole compounds showed promising results in inhibiting cancer cell proliferation. The MTT assay revealed that certain derivatives could reduce cell viability in HepG2 cells at concentrations as low as .
- Mechanism of Action : The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit critical signaling pathways involved in tumor growth and metastasis .
Comparative Biological Activity Table
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivative A | Antibacterial | 0.125 | |
| 1,2,4-Triazole Derivative B | Anticancer (HepG2) | 12.5 | |
| 1,2,4-Triazole Derivative C | Antifungal | 8 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural components:
- Triazole Ring : Essential for biological interactions.
- Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to target enzymes or receptors.
Q & A
Q. What synthetic methodologies are most effective for preparing this triazole-acetamide derivative, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step routes involving:
- Triazole ring formation : Reacting 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with a thiol reagent under controlled conditions .
- Catalytic systems : Refluxing intermediates with pyridine and zeolite (Y-H) at 150°C for 5 hours, followed by recrystallization from ethanol, achieves yields >70% .
- Substituent variation : Alkylation of thione precursors with α-chloroacetamides in alkaline media enables modular structural diversification .
Q. What spectroscopic techniques are essential for confirming structural integrity post-synthesis?
- 1H/13C-NMR : Critical for verifying substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm, trifluoromethyl at δ 120–125 ppm in 13C) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 436.5) .
- Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C/H/N/S ratios .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activities across structurally similar analogs?
- Dose-response profiling : Compare anti-exudative activity (AEA) in rat models at 10–50 mg/kg doses, noting nonlinear efficacy trends .
- Structural determinants : The pyridinyl group enhances target binding affinity, while the trifluoromethylphenyl moiety improves metabolic stability . Contradictions may arise from divergent assay conditions (e.g., cell lines, exposure times) .
Q. What computational strategies predict binding modes with potential therapeutic targets?
- Molecular docking : Use PyRx or AutoDock to model interactions with cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging the pyridinyl group’s hydrogen-bonding potential .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with IC50 values to guide analog design .
Q. How should degradation pathways be analyzed under physiologically relevant conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours.
- HPLC-MS : Detect hydrolysis products (e.g., free thiol or acetamide fragments) and quantify stability (>90% intact at pH 7.4) .
Methodological Considerations
Q. What experimental designs isolate the pharmacological contributions of specific substituents?
- Analog synthesis : Prepare derivatives lacking the pyridinyl or trifluoromethyl groups.
- Biological assays : Test antiproliferative activity (via MTT assay) and compare IC50 values to establish structure-activity relationships (SAR) .
Q. How can catalytic systems be optimized to improve synthesis scalability?
- Alternative catalysts : Test ionic liquids or microwave-assisted reactions to reduce reaction time (from 5 hours to <2 hours) .
- Solvent screening : Replace pyridine with DMF or acetonitrile to enhance solubility and yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
